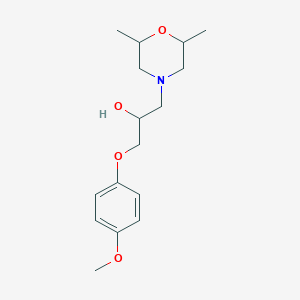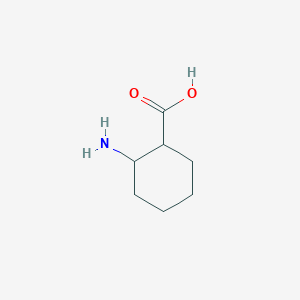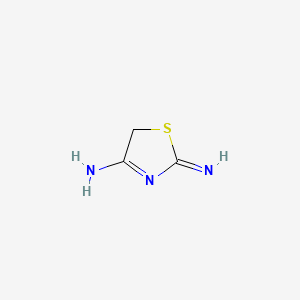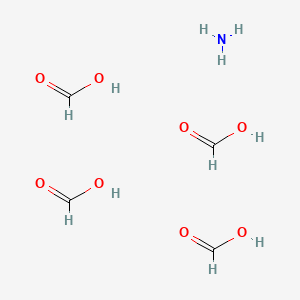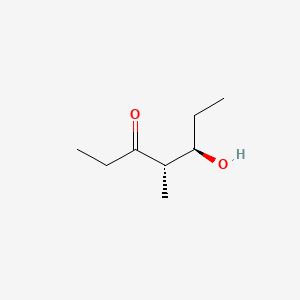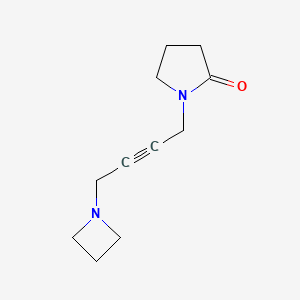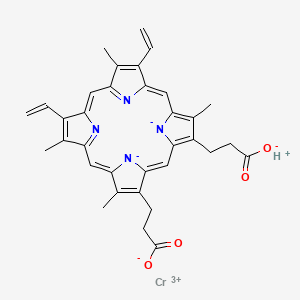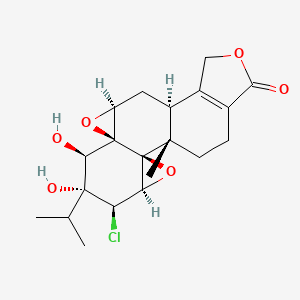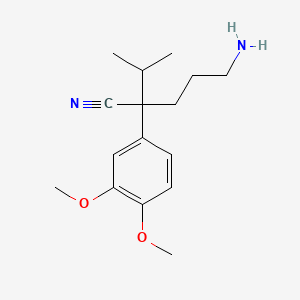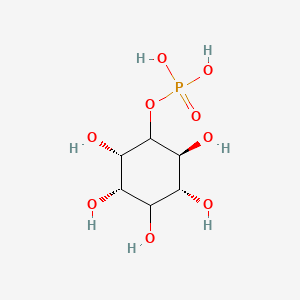
1D-myo-inositol 3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-Myo-inositol 3-phosphate belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 3-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). 1D-Myo-inositol 3-phosphate participates in a number of enzymatic reactions. In particular, 1D-Myo-inositol 3-phosphate can be converted into myoinositol through its interaction with the enzyme inositol monophosphatase 1. Furthermore, 1D-Myo-inositol 3-phosphate can be biosynthesized from 1D-myo-inositol 3, 4-bisphosphate; which is catalyzed by the enzyme type i inositol 3, 4-bisphosphate 4-phosphatase. Furthermore, 1D-Myo-inositol 3-phosphate can be biosynthesized from 1D-myo-inositol 3, 4-bisphosphate; which is catalyzed by the enzyme type i inositol 3, 4-bisphosphate 4-phosphatase. Finally, 1D-Myo-inositol 3-phosphate can be converted into myoinositol through the action of the enzyme inositol monophosphatase 1. In humans, 1D-myo-inositol 3-phosphate is involved in the inositol metabolism pathway and the inositol phosphate metabolism pathway.
1D-myo-inositol 3-phosphate is a myo-inositol monophosphate. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3-phosphate(2-).
Scientific Research Applications
Role in Plant Physiology
1D-myo-inositol 3-phosphate plays a significant role in plant physiology, particularly in the intracellular calcium signaling system. Despite extensive documentation of its animal cell counterpart, the InsP3 receptor, little is known about the plant equivalent. Research suggests the existence of putative plant receptors and highlights the need for future studies to identify the corresponding gene in plant genomes, which has remained elusive thus far (Krinke et al., 2006).
Phytase Activity and Sustainable Agriculture
Myo-inositol phosphates, including phytates, are crucial biological molecules predominantly produced by plants for phosphorus storage. The interaction between phytate-hydrolyzing enzymes (phytases) and phytates is of great interest for sustainable phosphorus management in agriculture. Exploring the structural features of phytates, their distribution in nature, and the role of phytases in soil and plant tissues can contribute to more environmentally friendly and sustainable agricultural practices (Balaban et al., 2017).
Inositol in Diabetes Mellitus Treatment
The combination of inositol and myo-inositol hexakisphosphate (IP6) has shown promising results in improving diabetic indices. Research indicates that IP6 can regulate insulin secretion, modulate serum leptin concentrations, and potentially attenuate vascular damage by reducing red cell distribution width. These findings suggest a beneficial role for inositol and IP6 supplementation in both prediabetic and diabetic states, highlighting the need for further investigation into their mechanisms of action (Omoruyi et al., 2020).
Nutritional and Therapeutic Applications
Inositol, including myo-inositol, and its derivatives have been recognized for their impact on multiple signaling pathways in the human body. Their use in treating polycystic ovary syndrome (PCOS) and potentially preventing gestational diabetes mellitus (GDM) has been supported by recent literature. Inositol's involvement in the phospholipase C pathway suggests its potential in addressing conditions like hypothyroidism and endometriosis, making it a valuable direction for future medical research and treatment development (Swora et al., 2022).
properties
CAS RN |
2831-74-5 |
|---|---|
Product Name |
1D-myo-inositol 3-phosphate |
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-LXOASSSBSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
physical_description |
Solid |
synonyms |
D-myo-inositol-3-phosphate inositol 3-phosphate inositol 3-phosphate, (-)-isomer myoinositol 3-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



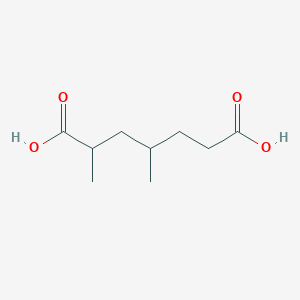
![2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol](/img/structure/B1203862.png)
